Pomalidomide-amino-PEG4-C4-Cl: A Technical Guide for Researchers
Pomalidomide-amino-PEG4-C4-Cl: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-amino-PEG4-C4-Cl is a crucial chemical tool in the rapidly advancing field of targeted protein degradation. It is an E3 ligase ligand-linker conjugate, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of its structure, mechanism of action, and its application in the development of novel therapeutics.
This molecule incorporates three key components:
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Pomalidomide (B1683931): A well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
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PEG4 Linker: A polyethylene (B3416737) glycol linker that provides appropriate spacing and favorable physicochemical properties.
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C4-Cl Handle: A terminal chlorobutyl group that allows for covalent attachment to a ligand targeting a protein of interest.
The strategic combination of these elements makes Pomalidomide-amino-PEG4-C4-Cl a versatile building block for constructing PROTACs aimed at degrading a wide array of disease-relevant proteins.
Chemical Properties and Structure
| Property | Value |
| Molecular Formula | C27H36ClN3O9 |
| Molecular Weight | 582.04 g/mol |
| CAS Number | 2924835-36-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Chemical Structure:
Caption: A simplified representation of the components of Pomalidomide-amino-PEG4-C4-Cl.
Mechanism of Action in PROTACs
Pomalidomide-amino-PEG4-C4-Cl serves as the E3 ligase-recruiting component of a PROTAC. The pomalidomide moiety binds with high affinity to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. By incorporating this linker into a PROTAC, researchers can hijack this cellular machinery to induce the degradation of a specific protein of interest (POI).
The overall mechanism of action for a PROTAC synthesized using this linker is as follows:
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Ternary Complex Formation: The PROTAC, with its two distinct ligands, simultaneously binds to the POI and the CRBN E3 ligase, forming a ternary complex.
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Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
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Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome, the cell's primary protein degradation machinery.
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Recycling: The PROTAC is released and can catalytically induce the degradation of multiple POI molecules.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Data Presentation: Performance of Pomalidomide-Based PROTACs
| PROTAC ID | Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | BRD4 | Pomalidomide-PEG-JQ1 | <1 | >90 | Burkitt's Lymphoma |
| dBET1 | BRD4 | Pomalidomide-Alkyl-JQ1 | 4.3 | >95 | 22Rv1 |
| MZ1 | BRD4 | Pomalidomide-Alkyl-JQ1 | 29 | ~90 | HeLa |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achievable.
Experimental Protocols
Synthesis of Pomalidomide-amino-PEG4-C4-Cl
A detailed, publicly available, step-by-step synthesis protocol for Pomalidomide-amino-PEG4-C4-Cl is not available. However, the general synthetic strategy for similar pomalidomide-linker conjugates involves a nucleophilic aromatic substitution (SNAr) reaction. This typically entails reacting 4-fluorothalidomide with an appropriate amine-containing linker.
Caption: A logical workflow for the synthesis of pomalidomide-linker conjugates.
Western Blot Protocol for Assessing PROTAC-Mediated Protein Degradation
This protocol outlines the key steps to quantify the degradation of a target protein induced by a PROTAC.
1. Cell Culture and Treatment:
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Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
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Prepare a stock solution of the PROTAC in DMSO.
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Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO only).
2. Cell Lysis:
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After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
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Normalize the protein concentration of all samples.
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Denature the protein samples by boiling in Laemmli buffer.
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Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
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Wash the membrane with TBST.
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Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane with TBST.
6. Detection and Analysis:
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify the band intensities using densitometry software.
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Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin).
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Calculate the percentage of protein degradation relative to the vehicle control.
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Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Caption: An experimental workflow for Western blot analysis of PROTAC efficacy.
